N-Methyl-1H-benzo[d]imidazol-1-amine
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Description
“N-Methyl-1H-benzo[d]imidazol-1-amine” is a type of benzimidazole compound . Benzimidazoles are five-membered heterocyclic compounds that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
Benzimidazoles can be synthesized through a variety of methods. One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups . Another method involves the deprotonation of N3 with a base, followed by a reaction with alkyl or aryl halides .Molecular Structure Analysis
The molecular structure of benzimidazoles is characterized by a five-membered heterocyclic ring with three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions. For instance, replacement with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine in certain compounds can abolish pqs inhibitory activity . On the contrary, the 1-methyl-1H-benzo[d]-imidazol-2-amine derivative demonstrated a 15-fold enhancement of activity in the P. aeruginosa PAO1-L laboratory strain .Physical And Chemical Properties Analysis
Benzimidazoles are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they show both acidic and basic properties .Future Directions
Benzimidazoles have become an important synthon in the development of new drugs . Their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .
properties
IUPAC Name |
N-methylbenzimidazol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-11-6-10-7-4-2-3-5-8(7)11/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZHTEJYHVCMDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-benzo[d]imidazol-1-amine |
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